4-フェニルキノリン

概要

説明

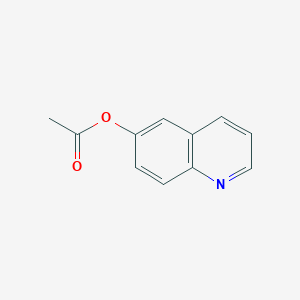

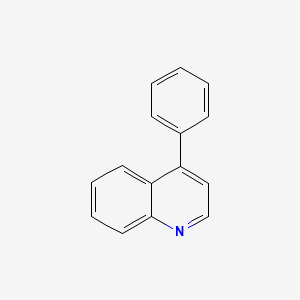

4-Phenylquinoline is a chemical compound that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. The compound features a quinoline core structure with a phenyl group at the 4-position. This structure serves as a scaffold for the development of various derivatives with diverse biological activities and chemical properties.

Synthesis Analysis

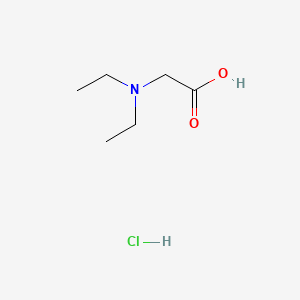

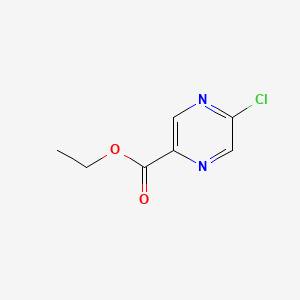

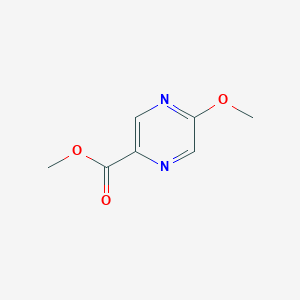

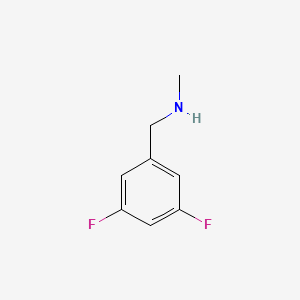

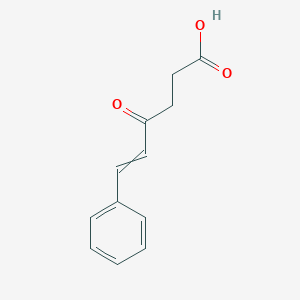

The synthesis of 4-phenylquinoline derivatives has been explored through different methods. One approach involves a palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols, which includes N-benzylation, benzylic C-H amidation, and dehydrogenation in water . Another method reported is the one-pot reaction from N-acyl-o-aminobenzophenones using NaH as a base, which yields 4-phenylquinolin-2(1H)-one derivatives . Additionally, the synthesis of 4-amino-2-phenylquinoline derivatives has been achieved by reacting 4-chloro-2-arylquinoline compounds with amide solvents .

Molecular Structure Analysis

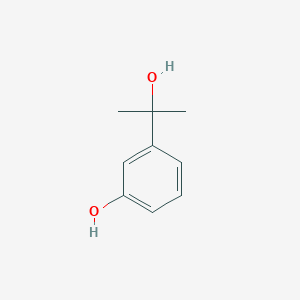

The molecular structure of 4-phenylquinoline derivatives has been characterized using various spectroscopic methods and X-ray diffraction. For instance, the crystal structure of 4-phenylquinolin-2-(1H)-one has been determined, revealing that the quinoline moiety and the substituted phenyl ring are nearly planar with a dihedral angle of 64.65(6)°10. The structure is further stabilized by intermolecular N-H…O and C-H…O interactions.

Chemical Reactions Analysis

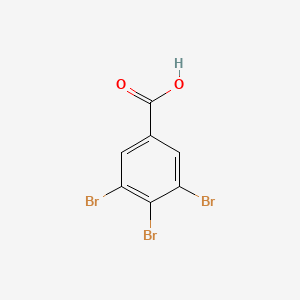

Chemical reactions involving 4-phenylquinoline derivatives include the amination of 4-chloro-2-phenylquinoline derivatives with amide solvents and the intramolecular cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide to form 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one . Additionally, the formation of bromonium ylides has been proposed in the synthesis of 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenylquinoline derivatives are influenced by their molecular structure and substituents. For example, the basicity of 4-amino-2-phenylquinazolines has been studied, and their dissociation constants determined . The antiproliferative activity of certain derivatives has been evaluated, indicating that the position and nature of substituents on the quinoline ring are crucial for biological activity .

科学的研究の応用

医薬品化学

4-フェニルキノリン誘導体は、医薬品化学において重要な役割を果たしています . これらの化合物は、新規医薬品開発のための足場として利用されます.

抗癌剤としての応用

これらの化合物は、抗癌治療のための有望な薬剤候補として期待されています .

抗菌剤としての応用

4-フェニルキノリン誘導体は、抗菌作用を有することが示されています .

抗炎症剤としての応用

これらの化合物は、抗炎症作用も示し、新しい抗炎症薬の開発に役立ちます .

抗ウイルス剤としての応用

4-フェニルキノリン誘導体は、抗ウイルス作用を示すことが示されています .

工業的な応用

薬理学的な応用に加えて、4-フェニルキノリン誘導体は、さまざまな産業分野でも応用されています .

材料科学

材料科学の分野では、これらの化合物は、そのユニークな特性により使用されています .

有機合成における触媒

Safety and Hazards

将来の方向性

作用機序

Target of Action

4-Phenylquinoline primarily targets the HIV-1 integrase (IN) . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a significant target for antiretroviral therapy . Additionally, quinoline derivatives have been found to target G-quadruplexes , non-canonical nucleic acid structures found in specific G-rich DNA or RNA sequences in the human genome .

Mode of Action

4-Phenylquinoline interacts with its targets by binding to an allosteric site, triggering HIV-1 IN multimerisation . This interaction disrupts the normal function of the enzyme, thereby inhibiting the replication of the HIV virus . In the case of G-quadruplexes, quinoline derivatives stabilize these structures, which can lead to telomerase inhibition .

Biochemical Pathways

The inhibition of hiv-1 in disrupts the viral replication process, affecting the overall life cycle of the hiv virus . The stabilization of G-quadruplexes can affect various cellular processes, including DNA replication, transcription, and translation .

Pharmacokinetics

Quinolones, a class of compounds to which 4-phenylquinoline belongs, are known for their broad-spectrum activity and excellent tissue penetration . These properties suggest that 4-Phenylquinoline may also exhibit good bioavailability.

Result of Action

The primary result of 4-Phenylquinoline’s action is the inhibition of HIV-1 replication . By disrupting the function of HIV-1 IN, the compound prevents the virus from integrating its genetic material into the host cell’s DNA, thereby blocking the production of new virus particles . The stabilization of G-quadruplexes can lead to telomerase inhibition, potentially limiting the proliferation of cancer cells .

特性

IUPAC Name |

4-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCUXGFHUYBUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334785 | |

| Record name | 4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

605-03-8 | |

| Record name | 4-Phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-phenylquinoline?

A1: The molecular formula of 4-phenylquinoline is C15H11N, and its molecular weight is 205.25 g/mol.

Q2: Are there any spectroscopic data available to characterize 4-phenylquinoline?

A2: Yes, researchers have utilized various spectroscopic techniques to characterize 4-phenylquinoline and its derivatives. For instance, Fourier transform infrared (FTIR) spectroscopy has been employed to confirm the presence of specific functional groups, such as C=O, N-H, and O-H, in synthesized derivatives. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy, including both 1H and 13C NMR, has been extensively used to elucidate the structures and assign proton and carbon signals in these compounds. [, , ]

Q3: What are the common synthetic approaches to obtain 4-phenylquinoline derivatives?

A3: The Friedländer condensation reaction is a widely employed method for synthesizing substituted 4-phenylquinolines. This acid-catalyzed reaction involves the condensation of 2-aminobenzophenones with various ketones or aldehydes. [, , , , , , ] Researchers have explored different catalysts and reaction conditions to optimize the yield and selectivity of this reaction. For example, one study demonstrated the use of copper (II) ions, originating from a CuBTC metal-organic framework, as a soluble catalyst in the Friedländer synthesis. []

Q4: What types of reactions can 4-phenylquinoline derivatives undergo?

A4: 4-Phenylquinoline derivatives exhibit diverse reactivity, making them valuable building blocks for synthesizing more complex molecules. Some notable reactions include:

- N-Alkylation: Researchers have reported the N-alkylation of 4-phenylquinoline derivatives using various alkylating agents. [] For instance, one study described the N-alkylation of ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate with N-heterocycles using ZnO nanorods as a catalyst. []

- Halogenation: The introduction of halogen atoms, such as bromine, into the 4-phenylquinoline scaffold is possible. [] These halogenated derivatives can serve as versatile intermediates for further functionalization, enabling access to a broader range of 4-phenylquinoline-based compounds.

Q5: Can 4-phenylquinoline derivatives act as ligands in metal complexes?

A5: Yes, certain 4-phenylquinoline derivatives can function as ligands in metal complexes. Studies have shown that derivatives with two nitrogen-containing binding sites can act as asymmetric bidentate ligands, forming complexes with transition metals such as ruthenium, osmium, or iridium. [, ] These metal complexes have garnered significant attention for their potential applications in various fields, including catalysis and materials science.

Q6: Do 4-phenylquinoline derivatives exhibit any notable photophysical properties?

A6: Yes, many 4-phenylquinoline derivatives display intriguing photoluminescent properties, making them attractive candidates for applications in organic electronics and optoelectronics. These compounds often exhibit blue or green emissions, and their emission properties can be fine-tuned by introducing various substituents onto the 4-phenylquinoline core. [, , , ]

Q7: What are some potential applications of 4-phenylquinoline derivatives in organic electronics?

A7: The unique photophysical properties of 4-phenylquinoline derivatives have led to their exploration as emissive materials in organic light-emitting diodes (OLEDs). [, , , ] Researchers have synthesized and characterized various 4-phenylquinoline-based polymers and oligomers for this purpose. For example, one study reported the synthesis of oligothiophene-b-oligoquinoline-b-oligothiophene triblock co-oligomers, which demonstrated efficient blue, green, and yellow emissions in OLED devices. []

Q8: Have 4-phenylquinoline derivatives shown any promising biological activities?

A8: Research on 4-phenylquinoline derivatives has revealed a wide range of potential biological activities, including:

- Antidepressant activity: Several studies have investigated the antidepressant potential of 4-phenylquinoline derivatives. [, , , ] Some derivatives demonstrated potent antidepressant effects in animal models, comparable to or even exceeding the efficacy of standard antidepressants. [, , ]

- Hypolipidemic activity: Studies have explored the hypolipidemic properties of certain 4-phenylquinoline derivatives, demonstrating their potential in managing lipid levels. [] One study identified 8-methoxy-4-phenylquinoline as a bioactive compound with hypolipidemic activity in the leaves of Ficus polita. []

- Angiotensin II receptor antagonist activity: Some 4-phenylquinoline derivatives have exhibited potent antagonistic activity against the angiotensin II type 1 (AT1) receptor. [, ] These findings suggest their potential as antihypertensive agents. Notably, researchers have designed and synthesized novel AT1 receptor antagonists incorporating 4-phenylquinoline moieties, with some compounds demonstrating nanomolar affinity for the AT1 receptor. []

Q9: What are the structure-activity relationships (SAR) observed for 4-phenylquinoline derivatives?

A9: SAR studies have been crucial in understanding how structural modifications to the 4-phenylquinoline scaffold influence its biological activity, potency, and selectivity. Researchers have systematically varied substituents at different positions on the quinoline ring and the phenyl ring to explore these relationships. [, , , , , ] These studies have provided valuable insights into optimizing the design and synthesis of more potent and selective 4-phenylquinoline-based drug candidates.

Q10: How has computational chemistry contributed to the understanding of 4-phenylquinoline derivatives?

A10: Computational chemistry has played a vital role in elucidating the structural, electronic, and optical properties of 4-phenylquinoline derivatives. Researchers have employed various computational methods, including density functional theory (DFT) and ab initio calculations, to study these compounds. [, ] DFT calculations have been particularly helpful in investigating the electronic structures and optical properties, providing insights into their potential applications in OLEDs and other optoelectronic devices. [] Moreover, molecular docking studies have been conducted to investigate the binding modes and interactions of 4-phenylquinoline derivatives with their biological targets, such as the AT1 receptor. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)